Comparative Physicochemical Property Analysis: Methyl 8-(2-hexylcyclopropyl)octanoate vs. Methyl Dihydrosterculate
Methyl 8-(2-hexylcyclopropyl)octanoate (C18) exhibits quantifiably different physicochemical properties compared to the longer-chain analog methyl dihydrosterculate (methyl 8-(2-octylcyclopropyl)octanoate, C20), which are critical for method development and compound handling. The predicted boiling point of the target compound is 335.1±10.0 °C, which is lower than the typical range for C20 CFA esters . Furthermore, its predicted LogP is 7.41, indicating it is less lipophilic than the C20 analog . These differences are fundamental for predicting chromatographic behavior, solubility, and membrane partitioning, directly impacting experimental design where the C18 ester serves as a specific internal standard or substrate.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 335.1±10.0 °C at 760 mmHg |
| Comparator Or Baseline | Methyl dihydrosterculate (C20 CFA ester); Higher boiling point expected due to increased molecular weight (310.5 g/mol vs 282.5 g/mol). |
| Quantified Difference | Lower boiling point for the C18 ester. |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction (in silico) |
Why This Matters
This difference confirms that the C18 ester is more volatile and will have a distinct retention time in GC-MS lipidomics workflows, enabling accurate identification and quantification when used as a specific analytical standard .
